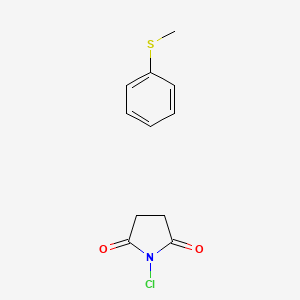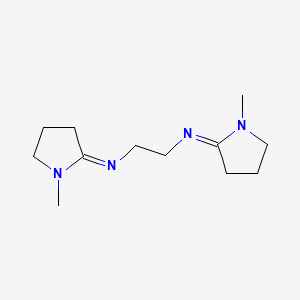
N,N'-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine is a chemical compound with a complex structure that includes two pyrrolidine rings attached to an ethanediamine backbone
Méthodes De Préparation
The synthesis of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine typically involves the reaction of 1-methyl-2-pyrrolidinone with ethanediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Applications De Recherche Scientifique
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its biological activities are thought to be mediated through its ability to interact with cellular components and disrupt normal cellular functions.
Comparaison Avec Des Composés Similaires
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine can be compared with other similar compounds such as:
N,N’-Bis(2-pyrrolidinylidene)-1,2-ethanediamine: This compound has a similar structure but lacks the methyl group on the pyrrolidine rings, leading to different chemical properties and reactivity.
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,3-propanediamine: This compound has a longer carbon chain in the backbone, which can affect its flexibility and binding properties.
Propriétés
Numéro CAS |
84859-11-0 |
|---|---|
Formule moléculaire |
C12H22N4 |
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
1-methyl-N-[2-[(1-methylpyrrolidin-2-ylidene)amino]ethyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C12H22N4/c1-15-9-3-5-11(15)13-7-8-14-12-6-4-10-16(12)2/h3-10H2,1-2H3 |
Clé InChI |
GPUATYRBUQJDLG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1=NCCN=C2CCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene](/img/structure/B14419411.png)

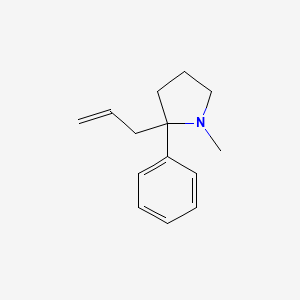
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
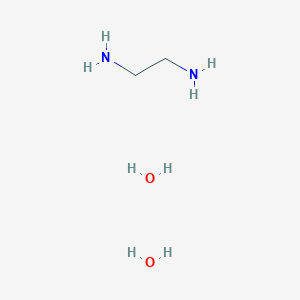
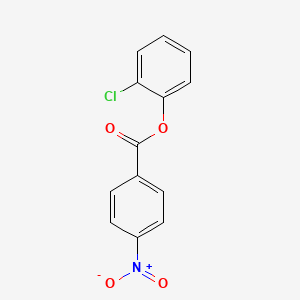

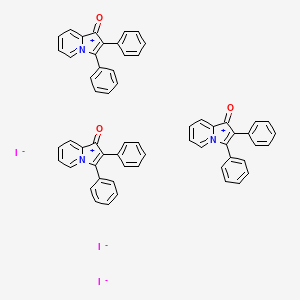
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

